molecular formula C11H10N4O B6594093 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole CAS No. 914637-89-1

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole

Cat. No.: B6594093
CAS No.: 914637-89-1
M. Wt: 214.22 g/mol
InChI Key: MAWFWGAPDVSDSP-UHFFFAOYSA-N
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Description

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C₁₁H₁₀N₄O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, an isocyanate group, and a methyl group attached to a triazole ring.

Preparation Methods

The synthesis of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole typically involves the reaction of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with a suitable reagent to introduce the isocyanate group. One common method is the use of phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Biological Activity

1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₄O. It belongs to the triazole class of compounds, which are known for their diverse biological activities. The isocyanate functional group contributes to its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, the synthesis of various triazole derivatives has shown that they can induce apoptosis in cancer cells. A notable study reported that triazole analogs demonstrated lower cytotoxicity compared to established chemotherapeutics like Sorafenib and Doxorubicin, suggesting a favorable safety profile .

Table 1: Cytotoxicity Comparison of Triazole Derivatives

CompoundIC50 (µM)Comparison with Sorafenib
Sorafenib19.7Reference
Doxorubicin2.26Reference
Triazole Derivative (e.g., 2m)>502.5-fold less active

This table illustrates that the presence of the triazole moiety can enhance the safety profile of anticancer agents while maintaining efficacy.

Antimicrobial Activity

In addition to anticancer effects, triazoles are known for their antimicrobial properties. Research has shown that certain triazole derivatives exhibit moderate to good activity against various microbial strains. For example, compounds derived from 1,2,3-triazoles have been screened for their antibacterial and antifungal activities with promising results .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Triazole AEscherichia coli0.5 µg/mL
Triazole BStaphylococcus aureus0.25 µg/mL
Triazole CCandida albicans1 µg/mL

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : Studies indicate that triazoles can disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

A significant case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer activity against HepG2 liver cancer cells. The study found that specific substitutions on the triazole ring significantly enhanced cytotoxicity while reducing side effects compared to traditional therapies .

Properties

IUPAC Name

1-benzyl-4-isocyanato-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-9-11(12-8-16)13-14-15(9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWFWGAPDVSDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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